Congmunoside X

Übersicht

Beschreibung

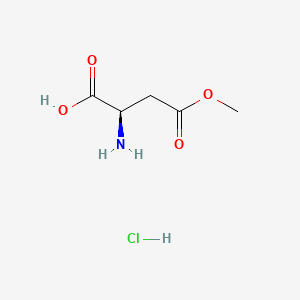

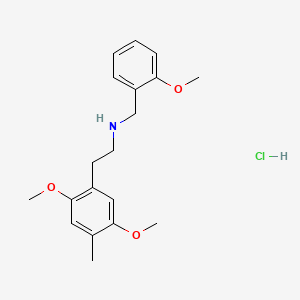

Congmunoside X, also known as Araloside X, is a triterpenoid saponin isolated from Aralia elata . It belongs to the class of organic compounds known as triterpene saponins .

Synthesis Analysis

A method was developed for the simultaneous determination of congmunoside II, congmunoside IV, congmunoside V, congmunoside X and congmuyenoside II in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .Molecular Structure Analysis

The molecular formula of Congmunoside X is C60H98O28 . The molecular weight is 1267.4 . More detailed structural information may be available from specific databases or scientific literature.Wissenschaftliche Forschungsanwendungen

Detection in Aralia elata : A study developed a method for determining the concentration of congmunoside X and other saponins in different parts of Aralia elata. This research is significant as it enables the quality control of this plant, which is used in traditional medicine (Ma et al., 2014).

Role in Immunohistochemistry : While not directly mentioning Congmunoside X, this paper discusses the use of immunohistochemistry in identifying a wide range of cellular antigens, a technique that could potentially be used in studying compounds like Congmunoside X (Matos et al., 2010).

Immunological Research Methods : This paper discusses various physical and computational methods in immunological research, which could be relevant for studying the effects of compounds like Congmunoside X (Morikis & Lambris, 2004).

Human Immune System in Mice : Research on transferring a functional human immune system to mice could provide insights into how Congmunoside X might interact with human immune cells (Mosier et al., 1988).

Monocyte Immunobiology Research : A curated compendium of monocyte transcriptome datasets is discussed, potentially useful for understanding the immunobiological effects of Congmunoside X (Rinchai et al., 2016).

Adenosine Receptors Probes : This study on purine-functionalized congeners as probes for adenosine receptors might shed light on possible interactions between Congmunoside X and these receptors (Jacobson & Daly, 1991).

Gene Therapy in Immunodeficiencies : Exploring gene therapy in primary adaptive immune deficiencies could be relevant in understanding how Congmunoside X affects genetic expressions related to immune function (Fischer et al., 2011).

Large Animal Models in Immunology : This paper discusses the use of large animal models in immunological research, which might be applicable for studying Congmunoside X effects on a larger scale (Hein & Griebel, 2003).

Hematopoietic Stem Cell Gene Therapy : Research on gene therapy for adenosine deaminase–deficient severe combined immunodeficiency provides insights into metabolic and immunological recovery, potentially relevant to Congmunoside X research (Gaspar et al., 2011).

Mouse Models in Oncoimmunology : The study on mouse models in cancer immunology could offer insights into the role of compounds like Congmunoside X in cancer immunotherapy (Zitvogel et al., 2016).

Chemically Induced Immunotoxicity : This paper explores the impact of chemicals on immune function, which might include compounds like Congmunoside X (Luster et al., 1987).

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H98O28/c1-55(2)14-16-60(54(78)88-51-44(76)41(73)36(68)28(21-63)81-51)17-15-58(6)24(25(60)18-55)8-9-32-57(5)12-11-33(56(3,4)31(57)10-13-59(32,58)7)84-53-48(87-50-43(75)40(72)35(67)27(20-62)80-50)47(38(70)30(23-65)83-53)86-52-45(77)46(37(69)29(22-64)82-52)85-49-42(74)39(71)34(66)26(19-61)79-49/h8,25-53,61-77H,9-23H2,1-7H3/t25-,26+,27+,28+,29+,30+,31-,32+,33-,34+,35+,36+,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-,47-,48+,49-,50-,51-,52-,53-,57-,58+,59+,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSZDXQCLFUBAQ-FJNJJAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C2C1)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H98O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317329 | |

| Record name | Congmunoside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Congmunoside X | |

CAS RN |

344911-90-6 | |

| Record name | Congmunoside X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344911-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Congmunoside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Formaldehyde, polymer with 4,4/'-(1-methylethylidene)bis[phenol], 2,2/'-[(1-methylethylidene) bis(4,](/img/no-structure.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)